Methyl 3-bromo-4-(trifluoromethoxy)benzoate

描述

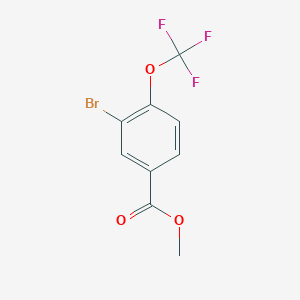

Methyl 3-bromo-4-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6BrF3O3. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a bromine atom, and the hydrogen atom at the 4-position is replaced by a trifluoromethoxy group. This compound is used in various chemical reactions and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-(trifluoromethoxy)benzoate can be synthesized through several methods. One common method involves the bromination of methyl 4-(trifluoromethoxy)benzoate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反应分析

Types of Reactions

Methyl 3-bromo-4-(trifluoromethoxy)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, alkoxides

Catalysts: Palladium catalysts for coupling reactions

Solvents: Dichloromethane, chloroform, ethanol

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Substitution Products: Compounds with different functional groups replacing the bromine atom.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Reduction Products: Alcohols formed by reducing the ester group.

科学研究应用

Methyl 3-bromo-4-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of methyl 3-bromo-4-(trifluoromethoxy)benzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form biaryl compounds. The trifluoromethoxy group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical processes.

相似化合物的比较

Methyl 3-bromo-4-(trifluoromethoxy)benzoate can be compared with other similar compounds such as:

- Methyl 2-bromo-4-(trifluoromethoxy)benzoate

- 4-Bromobenzotrifluoride

- 4-(Trifluoromethyl)benzyl bromide

These compounds share similar structural features but differ in the position of substituents or the nature of functional groups. This compound is unique due to its specific substitution pattern, which can affect its reactivity and applications in synthesis.

生物活性

Methyl 3-bromo-4-(trifluoromethoxy)benzoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Overview

This compound has a molecular formula of C10H7BrF3O2 and a molecular weight of approximately 303.07 g/mol. The compound features a bromine atom and a trifluoromethoxy group, which enhance its lipophilicity and reactivity. These characteristics allow it to interact effectively with various biological macromolecules, making it a valuable candidate for drug development.

The biological activity of this compound primarily results from its ability to form stable complexes with proteins and enzymes. The trifluoromethoxy group increases the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets. Additionally, the bromine atom can participate in halogen bonding, which further stabilizes its interactions with biological macromolecules.

Enzyme Inhibition

Research indicates that this compound is utilized in studies focused on enzyme inhibition. Its structural components allow it to act as an inhibitor for specific enzymes, thereby affecting metabolic pathways. The compound's ability to form stable complexes with enzymes is critical for its role in biochemical research.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to exhibit antiproliferative effects against various cancer cell lines, suggesting that it may serve as a lead compound in cancer drug development. For instance, compounds with similar structural motifs have demonstrated selective activity against HeLa cells and other tumor cell lines .

Case Studies and Research Findings

- Antiproliferative Activity : In a study evaluating the antiproliferative effects of various compounds, this compound displayed significant activity against several cancer cell lines, with growth inhibition observed at concentrations as low as 10 μM. This suggests a promising therapeutic index for further development in oncology .

- Enzyme Interaction Studies : Experimental data indicate that this compound effectively inhibits enzyme activity through competitive inhibition mechanisms. This was demonstrated in assays measuring the enzyme kinetics where the compound showed an IC50 value indicative of potent inhibition .

Applications in Drug Development

Given its biological activities, this compound is being investigated as a building block for synthesizing novel pharmaceuticals targeting specific diseases, particularly those involving enzyme dysregulation or cancer proliferation. The compound's unique properties make it an attractive candidate for further exploration in medicinal chemistry.

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing Methyl 3-bromo-4-(trifluoromethoxy)benzoate to maximize yield and purity?

- Methodological Answer: Optimization involves selecting solvents (e.g., dichloromethane for electrophilic substitutions, dimethylformamide for polar reactions), controlling reaction temperatures (e.g., 0–60°C to minimize side reactions), and stepwise protection of reactive groups. For instance, bromination at the 3-position may require prior protection of the trifluoromethoxy group to prevent unintended substitutions. Catalysts like palladium for coupling reactions or zinc for nucleophilic substitutions can enhance efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

- Methodological Answer: Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is critical:

- ¹H NMR identifies aromatic proton splitting patterns (e.g., para-substitution).

- ¹³C NMR confirms ester carbonyl (~165–170 ppm) and trifluoromethoxy carbon shifts.

- ¹⁹F NMR detects the trifluoromethoxy group (-OCF₃) at ~-55 to -58 ppm.

High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. What strategies are effective in preserving the trifluoromethoxy group during synthetic modifications?

- Methodological Answer: Use mild reaction conditions (e.g., low temperatures, non-nucleophilic bases) to avoid cleavage. Protecting groups like tert-butyldimethylsilyl (TBS) ethers or benzyl groups can shield the trifluoromethoxy moiety during harsh reactions (e.g., Grignard or lithiation). Post-reaction deprotection with tetrabutylammonium fluoride (TBAF) or hydrogenolysis restores functionality .

Q. How do electron-withdrawing groups influence electrophilic substitution reactions on the benzoate ring?

Q. How should researchers resolve discrepancies in reported reaction yields for similar benzoate derivatives?

- Methodological Answer: Discrepancies often arise from variations in solvent polarity, catalyst loading, or starting material purity. Systematic replication under controlled conditions (e.g., inert atmosphere, anhydrous solvents) is essential. Analytical comparisons using standardized techniques (e.g., GC-MS for byproduct analysis) and statistical tools (e.g., Design of Experiments) identify critical variables. Cross-referencing synthetic protocols from analogous compounds (e.g., Ethyl 3-bromo-4-(trifluoromethyl)benzoate) provides insights into optimal parameters .

Q. What approaches are recommended for obtaining high-quality crystals of this compound for X-ray analysis?

- Methodological Answer: Slow evaporation from a solvent mixture (e.g., dichloromethane/hexane) promotes crystal growth. Temperature gradients (e.g., cooling from 40°C to 4°C over 48 hours) reduce defects. For challenging cases, vapor diffusion or seeding techniques are employed. Structure refinement using SHELX programs (e.g., SHELXL for least-squares optimization) resolves disorder, while twin refinement addresses pseudosymmetry .

Q. How can DFT calculations predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Ullmann couplings. Transition-state simulations (e.g., Nudged Elastic Band method) identify energy barriers for bromine displacement. Comparative studies with analogs (e.g., Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate) validate computational predictions .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity?

- Methodological Answer: Enzyme inhibition assays (e.g., cytochrome P450 isoforms using fluorogenic substrates) assess metabolic interference. Cytotoxicity screens (e.g., MTT assay on cancer cell lines) evaluate therapeutic potential. Surface Plasmon Resonance (SPR) quantifies binding affinity to targets like kinases or GPCRs. Dose-response curves (IC₅₀ values) guide structure-activity relationship (SAR) studies .

Q. How to design analogs of this compound for SAR studies in medicinal chemistry?

- Methodological Answer: Replace bromine with bioisosteres (e.g., -CF₃, -CN) to modulate lipophilicity. Vary the ester group (e.g., ethyl, isopropyl) to alter metabolic stability. Introduce substituents at the 5-position (e.g., -F, -OCH₃) to explore steric effects. Parallel synthesis and high-throughput screening (HTS) prioritize candidates with improved potency .

Q. What are the common degradation products under acidic or basic conditions, and how can they be identified?

- Methodological Answer:

Acidic hydrolysis cleaves the ester to 3-bromo-4-(trifluoromethoxy)benzoic acid, while basic conditions (NaOH/MeOH) yield the carboxylate salt. LC-MS/MS tracks degradation kinetics, and ¹⁹F NMR monitors trifluoromethoxy stability. Accelerated stability studies (40°C/75% RH) under ICH guidelines predict shelf-life .

属性

IUPAC Name |

methyl 3-bromo-4-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c1-15-8(14)5-2-3-7(6(10)4-5)16-9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGFQIWUUXHAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662404 | |

| Record name | Methyl 3-bromo-4-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131594-45-0 | |

| Record name | Methyl 3-bromo-4-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。